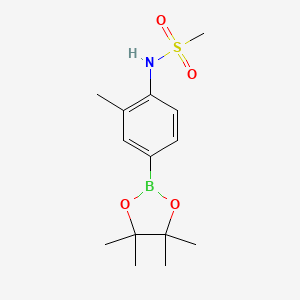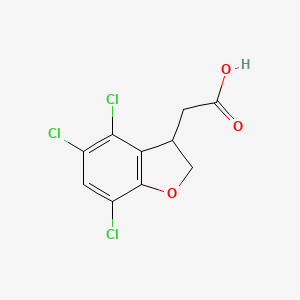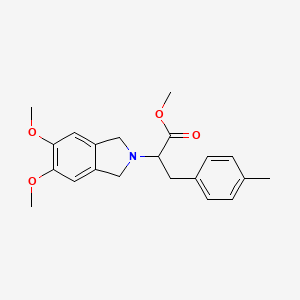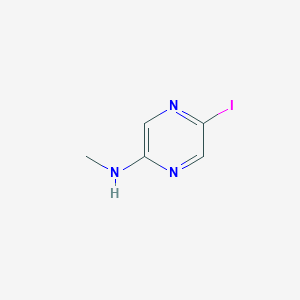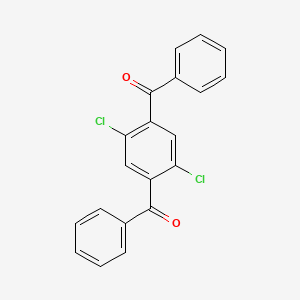
(R)-alpha-(1-Naphthalenylmethyl)proline HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-alpha-(1-Naphthalenylmethyl)proline HCl is a chiral building block used in the synthesis of various pharmaceuticals and agrochemicals. It is a white crystalline powder with high purity, typically above 99% . This compound is known for its role in asymmetric synthesis and as a precursor in the production of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(1-Naphthalenylmethyl)proline HCl typically involves the use of L-proline as a starting material. One efficient method for the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives uses L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst.
Industrial Production Methods
Industrial production methods for ®-alpha-(1-Naphthalenylmethyl)proline HCl often involve large-scale synthesis using similar catalytic processes. The compound is produced in high purity and is handled with care due to its potential to cause skin and eye irritation .
Análisis De Reacciones Químicas
Types of Reactions
®-alpha-(1-Naphthalenylmethyl)proline HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene derivatives, while reduction reactions may produce more saturated compounds.
Aplicaciones Científicas De Investigación
®-alpha-(1-Naphthalenylmethyl)proline HCl has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers in biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its high reactivity and purity.
Mecanismo De Acción
The mechanism by which ®-alpha-(1-Naphthalenylmethyl)proline HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid used in studying cellular metabolism and protein synthesis.
Trans-4-hydroxy-L-proline: A component of mammalian collagen used as a chiral building block in organic synthesis.
Uniqueness
®-alpha-(1-Naphthalenylmethyl)proline HCl is unique due to its high purity, chiral nature, and versatility in various chemical reactions. Its ability to act as a chiral building block makes it invaluable in asymmetric synthesis, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H18ClNO2 |
|---|---|
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
(2S)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H/t16-;/m0./s1 |
Clave InChI |
GRQIHOFBGXIZHC-NTISSMGPSA-N |
SMILES isomérico |
C1C[C@](NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |
SMILES canónico |
C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


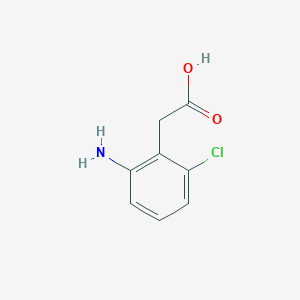
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
